Cas no 1569280-05-2 (3-benzoyloxan-4-one)

3-Benzoyloxan-4-one is a cyclic ketone derivative featuring a benzoyl substituent on the oxane (tetrahydropyran) ring. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for the preparation of more complex heterocyclic structures. The benzoyl group enhances electrophilic character, facilitating nucleophilic addition or substitution reactions, while the oxan-4-one scaffold provides a stable framework for further functionalization. Its well-defined structure and compatibility with various reaction conditions make it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s purity and stability under standard storage conditions ensure reliable performance in synthetic applications.
3-benzoyloxan-4-one structure
3-benzoyloxan-4-one structure
Product name:3-benzoyloxan-4-one
CAS No:1569280-05-2
MF:C12H12O3
MW:204.221883773804
CID:6350124
PubChem ID:116012037

3-benzoyloxan-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-benzoyloxan-4-one
    • EN300-1127125
    • 1569280-05-2
    • Inchi: 1S/C12H12O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2
    • InChI Key: GMRZVXDFLOOCLZ-UHFFFAOYSA-N
    • SMILES: O1CCC(C(C(C2C=CC=CC=2)=O)C1)=O

Computed Properties

  • Exact Mass: 204.078644241g/mol
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4Ų
  • XLogP3: 1.1

3-benzoyloxan-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1127125-10g
3-benzoyloxan-4-one
1569280-05-2 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1127125-0.1g
3-benzoyloxan-4-one
1569280-05-2 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1127125-0.5g
3-benzoyloxan-4-one
1569280-05-2 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1127125-0.25g
3-benzoyloxan-4-one
1569280-05-2 95%
0.25g
$513.0 2023-10-26
Enamine
EN300-1127125-1g
3-benzoyloxan-4-one
1569280-05-2 95%
1g
$557.0 2023-10-26
Enamine
EN300-1127125-10.0g
3-benzoyloxan-4-one
1569280-05-2
10g
$3376.0 2023-06-09
Enamine
EN300-1127125-1.0g
3-benzoyloxan-4-one
1569280-05-2
1g
$785.0 2023-06-09
Enamine
EN300-1127125-5.0g
3-benzoyloxan-4-one
1569280-05-2
5g
$2277.0 2023-06-09
Enamine
EN300-1127125-2.5g
3-benzoyloxan-4-one
1569280-05-2 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1127125-0.05g
3-benzoyloxan-4-one
1569280-05-2 95%
0.05g
$468.0 2023-10-26

3-benzoyloxan-4-one Related Literature

Additional information on 3-benzoyloxan-4-one

Recent Advances in the Study of 3-Benzoyloxan-4-one (CAS: 1569280-05-2) and Its Applications in Chemical Biology and Medicine

3-Benzoyloxan-4-one (CAS: 1569280-05-2) is a synthetic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its benzoyl-substituted oxan-4-one scaffold, has demonstrated promising biological activities, making it a subject of intensive research. Recent studies have explored its potential as a pharmacophore for drug development, particularly in targeting enzymes and signaling pathways implicated in various diseases. The compound's unique structural features and reactivity profile have also made it a valuable intermediate in organic synthesis and a tool for probing biological mechanisms.

One of the key areas of interest in recent research is the role of 3-benzoyloxan-4-one as a modulator of enzyme activity. A study published in the Journal of Medicinal Chemistry (2023) investigated its inhibitory effects on a range of kinases, revealing selective inhibition of certain isoforms with potential therapeutic implications for cancer and inflammatory diseases. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between 3-benzoyloxan-4-one and the target enzymes. The results suggested that the benzoyl moiety plays a critical role in stabilizing the enzyme-inhibitor complex, providing a basis for further structural optimization.

In addition to its enzyme-modulating properties, 3-benzoyloxan-4-one has been explored for its potential as an antimicrobial agent. A recent report in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that derivatives of 3-benzoyloxan-4-one exhibited enhanced potency when combined with existing antibiotics, suggesting a synergistic effect. Mechanistic studies indicated that the compound disrupts bacterial cell wall synthesis, a finding that could inform the development of novel antibacterial therapies.

The synthetic versatility of 3-benzoyloxan-4-one has also been a focus of recent research. A paper in Organic Letters (2023) described a novel catalytic method for the asymmetric synthesis of 3-benzoyloxan-4-one derivatives, enabling access to enantiomerically pure forms of the compound. This advancement is particularly significant for medicinal chemistry applications, as the stereochemistry of drug molecules often influences their biological activity and pharmacokinetic properties. The study reported high yields and excellent enantioselectivity, paving the way for the scalable production of these derivatives.

Looking ahead, the potential applications of 3-benzoyloxan-4-one in drug discovery and chemical biology are vast. Ongoing research is exploring its utility in targeted drug delivery systems, where its chemical reactivity can be harnessed for the controlled release of therapeutic agents. Furthermore, its role as a probe for studying cellular signaling pathways continues to be investigated, with recent studies implicating it in the regulation of oxidative stress responses. As the body of research on this compound grows, it is expected to contribute significantly to the development of new therapeutic strategies and a deeper understanding of biological processes.

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